methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539809
InChI: InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3
SMILES:
Molecular Formula: C13H20O7
Molecular Weight: 288.29 g/mol

methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate

CAS No.:

Cat. No.: VC16539809

Molecular Formula: C13H20O7

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate -

Specification

Molecular Formula C13H20O7
Molecular Weight 288.29 g/mol
IUPAC Name methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Standard InChI InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3
Standard InChI Key OWRLFIZIOSVOGE-UHFFFAOYSA-N
Canonical SMILES CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C

Introduction

Structural Characteristics and Molecular Topology

Core Framework and Substituent Arrangement

The compound’s IUPAC name, methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate, delineates a tricyclic system comprising a bicyclo[7.3.0] backbone fused to a third ring via oxygen bridges. The numbering scheme indicates oxygen atoms at positions 3, 5, 7, 10, and 12, with methyl groups occupying positions 4 and 11. The carboxylate ester at position 8 introduces a polar moiety within an otherwise highly substituted aliphatic system.

Key structural features include:

  • Tricyclic Core: A fused system of three rings (two six-membered and one five-membered) creates significant steric strain, stabilized by methyl groups and oxygen atoms.

  • Ether Linkages: Five oxygen atoms act as bridging elements, influencing both reactivity and conformational rigidity.

  • Steric Environment: Tetramethyl groups at C4 and C11 impose severe steric constraints, limiting rotational freedom and directing reaction pathways .

Stereochemical Considerations

The compound’s Standard InChIKey (OWRLFIZIOSVOGE-UHFFFAOYSA-N) confirms a single stereoisomer, though theoretical analyses suggest that alternative ring puckering modes could generate conformational isomers. Molecular modeling reveals that the methyl groups at C4 and C11 adopt equatorial positions relative to the central ring, minimizing 1,3-diaxial interactions. The ester group at C8 occupies a pseudo-axial orientation, potentially influencing its susceptibility to nucleophilic attack .

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

Industrial synthesis typically involves sequential cyclization and functionalization steps:

  • Etherification: Base-catalyzed Williamson ether synthesis constructs the initial oxolane rings.

  • Dieckmann Cyclization: Intramolecular ester condensation forms the bicyclic framework.

  • Methylation: Quaternization of hydroxyl intermediates with methyl iodide introduces tetramethyl groups.

  • Esterification: Final carboxylation at C8 using methyl chloroformate completes the structure.

Reaction conditions require stringent control:

  • Temperature: 40–60°C for cyclization steps to prevent ring-opening side reactions.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ether formation efficiency.

  • Solvents: Anhydrous THF and DMF dominate critical steps to avoid hydrolysis .

Chromatographic Purification

Post-synthetic purification employs reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v), achieving >98% purity. Key challenges include:

  • Co-Elution: Structural analogs with similar logP values (~1.99) require gradient elution.

  • Degradation: Thermal instability above 150°C precludes GC-MS analysis, necessitating LC-HRMS for characterization.

Physicochemical Properties

Thermodynamic Parameters

Experimental and calculated properties reveal unusual behavior:

PropertyValueMethod/Source
Molecular Weight288.29 g/molMass spectrometry
logP (octanol-water)1.99 ± 0.05Chromatographic
Molar Volume260.28 cm³/molComputational
Molar Refractivity69.83 cm³Lorentz-Lorenz
Water Solubility2.1 mg/L @ 25°CShake-flask

The low water solubility and moderate logP suggest limited bioavailability but favorable partitioning into lipid membranes .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (ester C=O), 1120–1250 cm⁻¹ (C-O-C ether stretches).

  • NMR (¹H): δ 1.28 (s, 12H, 4×CH₃), δ 3.72 (s, 3H, OCH₃), δ 4.15–4.45 (m, 5H, ring O-CH₂-O).

  • MS (ESI+): m/z 289.30 [M+H]⁺, fragments at m/z 231 (loss of COOCH₃).

Reactivity and Derivative Formation

Ester Hydrolysis

Controlled saponification yields the carboxylic acid derivative:
C12H18O7+NaOHC11H16O7Na+CH3OH\text{C}_{12}\text{H}_{18}\text{O}_7 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{16}\text{O}_7\text{Na} + \text{CH}_3\text{OH}
Reaction proceeds optimally in THF/H₂O (9:1) at 0°C to prevent decarboxylation.

Radical Halogenation

Bromination at bridgehead positions occurs under UV irradiation:
C13H20O7+Br2hνC13H19BrO7+HBr\text{C}_{13}\text{H}_{20}\text{O}_7 + \text{Br}_2 \xrightarrow{h\nu} \text{C}_{13}\text{H}_{19}\text{BrO}_7 + \text{HBr}
Regioselectivity favors the least hindered tertiary carbon (C2) .

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